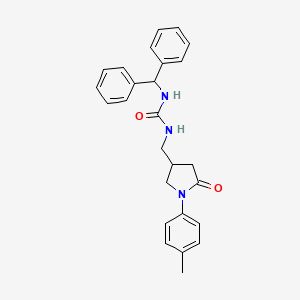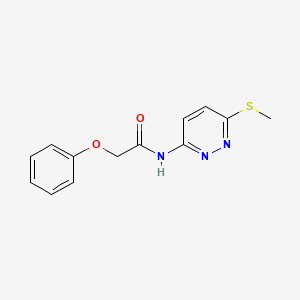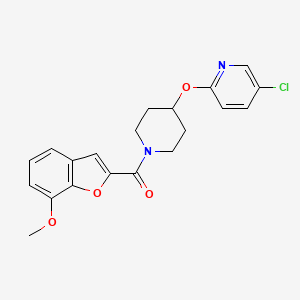![molecular formula C23H15Cl3N2OS B2839810 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 338957-24-7](/img/structure/B2839810.png)
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical properties, like its acidity or basicity .科学的研究の応用
Structural Analysis and Molecular Interactions
The structural analysis of related chlorophenyl acetamide derivatives has demonstrated intermolecular interactions critical for their crystal formation and stability. For example, a study by Saravanan et al. (2016) detailed the orientation of the chlorophenyl ring in relation to the thiazole ring, emphasizing the importance of C—H⋯O hydrogen bonds in forming zigzag chain structures within crystals (Saravanan et al., 2016). Similarly, Hazra et al. (2014) explored how C—H⋯O and C—H⋯X (X = Cl/Br) hydrogen bonds contribute to the supramolecular assembly, underlining the potential for designing materials with specific properties based on these interactions (Hazra et al., 2014).
Antimicrobial and Antitumor Activities
Research into derivatives of chlorophenyl acetamides has revealed significant antimicrobial and antitumor activities. Mistry, Desai, and Intwala (2009) synthesized novel thiazolidinone and acetidinone derivatives, demonstrating their efficacy against various micro-organisms, suggesting the potential for these compounds in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009). Yurttaş, Tay, and Demirayak (2015) focused on the antitumor activity of benzothiazole derivatives, identifying compounds with considerable anticancer activity against certain cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Yurttaş, Tay, & Demirayak, 2015).
Spectroscopic and Quantum Mechanical Studies
The spectroscopic and quantum mechanical analyses of benzothiazolinone acetamide analogs have provided insights into their electronic properties and ligand-protein interactions. Mary et al. (2020) investigated the photochemical and thermochemical properties of these compounds, suggesting their suitability as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and favorable free energy of electron injection (Mary et al., 2020).
Environmental Applications
Studies have also explored the environmental applications of chloroacetamide derivatives, such as their role as herbicides and their metabolic pathways in human and rat liver microsomes. Coleman et al. (2000) delved into the comparative metabolism of chloroacetamide herbicides, shedding light on the metabolic activation pathways that could influence their efficacy and safety as agricultural chemicals (Coleman et al., 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2OS/c24-17-9-5-4-8-16(17)23-28-22(14-6-2-1-3-7-14)20(30-23)13-21(29)27-15-10-11-18(25)19(26)12-15/h1-12H,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHFOQCQLLBTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)
![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)
![1-[(4-Fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2839733.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)
![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)


![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)


